![molecular formula C8H6N2 B1209661 2,6-Naphthyridine CAS No. 253-50-9](/img/structure/B1209661.png)
2,6-Naphthyridine
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Naphthyridine and its derivatives has been explored in various studies . For instance, a new methodology has been worked out for the synthesis of [2, 6] benzo[c]naphthyridines . Another study discussed the synthesis of this compound via Ruthenium-Catalyzed [2+2+2] Cycloaddition .Molecular Structure Analysis
The molecular structure of this compound consists of a fused system of two pyridine rings . The molecular formula is C8H6N2 . The structure can be further analyzed using 2D and 3D conformer models .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in various contexts . For instance, one study discussed the reactivity of this compound in the context of fragment-based drug discovery .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 286.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 40.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 110.0±3.0 cm3 .Scientific Research Applications
Anticancer Properties
2,6-Naphthyridine derivatives demonstrate significant potential in anticancer applications. They are pharmacologically active and have shown a variety of effects including anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities. A particular focus has been on the anticancer activity of these compounds, with structure–activity relationship (SAR) and molecular modeling studies contributing to our understanding of their mechanisms (Lavanya et al., 2021).
Synthesis Methods
The synthesis of this compound and its derivatives, such as 4-Methyl-2,6-naphthyridine, has been well-documented. These syntheses typically involve cyclization and a series of reactions leading to various derivatives, with their ultraviolet (UV) spectra being a point of study (Taurins & Li, 1974).
Protein Kinase D Inhibitors
This compound derivatives have been identified as dual protein kinase C/D (PKC/PKD) inhibitors. This finding is significant for heart failure therapy, as PKD inhibition in the heart is proposed as a potential antihypertrophic mechanism. The selectivity between PKD and PKC is crucial for understanding their effects in cardiac hypertrophy and heart failure models (Meredith et al., 2010).
Biomedical Applications
1,6-Naphthyridin-2(1H)-ones, a subfamily of naphthyridines, have over 17,000 compounds that have been used in a variety of biomedical applications. These compounds provide ligands for several receptors in the body, highlighting their versatility in medical research (Oliveras et al., 2021).
Solvent-Free Synthesis
A solvent-free and catalyst-free method for the synthesis of 1,6-Naphthyridine derivatives has been developed. This method is environmentally friendly and yields high percentages of 1,2-Dihydro[1,6]-naphthyridine derivatives (Hameed, 2015).
Conducting Polymers
This compound derivatives have been used in the synthesis of conducting polymers. For example, the π-conjugated poly(1,5-naphthyridine-2,6-diyl) (P(2,6-N)) exhibits unique optical properties and electrochemical redox reactions, making it a candidate for applications in materials science (Saito & Yamamoto, 1995).
Insecticidal Activities
1,8-Naphthyridine derivatives have shown promising insecticidal activities. Their efficacy against pests like cowpea aphids has been studied, indicating potential applications in agriculture (Hou, Jing, & Shao, 2017).
Nonlinear Optical Properties
1,6-Naphthyridines are known for their nonlinear optical properties, showing second harmonic generation upon excitation. Their photophysical properties, including fluorescence lifetime and quantum yield, have been studied, indicating potential in nonlinear optics (Indirapriyadharshini et al., 2002).
Safety and Hazards
Future Directions
Naphthyridines, including 2,6-Naphthyridine, are a fascinating object of research due to their wide range of biological activity . They are being explored for use in therapeutic purposes, particularly in cancer and infectious diseases treatment . The reactivity of this compound is also being studied for potential use in fragment-based drug discovery .
Mechanism of Action
Target of Action
The primary target of 2,6-Naphthyridine is the TGF-beta receptor type-1 . This receptor plays a crucial role in cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
It is known that it interacts with its target, the tgf-beta receptor type-1 . The interaction between this compound and its target may result in changes in cellular processes controlled by this receptor .
Biochemical Pathways
Given its target, it is likely that it impacts pathways regulated by the tgf-beta receptor type-1 . These could include pathways related to cell growth, differentiation, and apoptosis .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Given its target, it is likely that it influences cellular processes such as growth, differentiation, and apoptosis
Action Environment
It is known that this compound can be isolated from both marine organisms and terrestrial plants , suggesting that it may be stable in a variety of
properties
IUPAC Name |
2,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNMISUJOQAFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179941 | |
Record name | 2,6-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
253-50-9 | |
Record name | 2,6-Naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Naphthyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,6-naphthyridine?
A1: this compound has a molecular formula of C8H6N2 and a molecular weight of 130.15 g/mol. []
Q2: What are the key spectroscopic features of this compound?
A2: this compound can be characterized by UV spectroscopy, exhibiting characteristic absorption bands. Additionally, proton NMR spectroscopy reveals distinct chemical shifts and coupling patterns for the hydrogen atoms within the molecule. [, ]
Q3: What are the common starting materials for synthesizing this compound derivatives?
A3: this compound derivatives can be synthesized from various substrates, with pyridine derivatives being the most common. Other starting materials include triazines, pirolo and furopyrridines, quinolines, and acyclic compounds. [, ]
Q4: Can you describe a specific synthetic route to this compound?
A4: One method involves a multi-step process starting from 2-methylpyrazine. This includes condensation, elimination, amine addition to a double bond, amino group protection, cyclic addition/exclusion, and deprotection. []
Q5: Are there any regioselective approaches for functionalizing this compound?
A5: Yes, research has explored regioselective halogenation of this compound, enabling the synthesis of mono- and di-halogenated derivatives. These halogenated compounds serve as valuable intermediates for further functionalization. []
Q6: What are the known biological activities of this compound derivatives?
A6: 2,6-Naphthyridines exhibit a broad range of biological activities, including anticancer, antihypertensive, anti-depressant, and antimicrobial effects. [, ]
Q7: How do this compound derivatives interact with their biological targets?
A7: Some this compound derivatives act as ATP-competitive inhibitors of specific protein kinases, such as CK2 and PKD1. This interaction disrupts the phosphorylation activity of these kinases, ultimately impacting downstream signaling pathways. [, ]
Q8: Are there any this compound-based drugs in clinical trials?
A8: Yes, CX-4945, a 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid derivative, is the first-in-class CK2 inhibitor to reach clinical trials for cancer treatment. []
Q9: Have any 2,6-naphthyridines shown potential as FGFR4 inhibitors?
A9: Research identified compound 11, a this compound analogue, as a potent and selective FGFR4 inhibitor. This compound exhibited promising antitumor efficacy in hepatocellular carcinoma (HCC) models. []
Q10: How is computational chemistry used in the study of 2,6-naphthyridines?
A10: Computational methods, such as DFT calculations, have been employed to investigate the electronic properties of this compound derivatives. These calculations help predict molecular properties, such as HOMO-LUMO gaps, and guide the design of novel materials with tailored properties. []
Q11: What is the impact of structural modifications on the activity of this compound derivatives?
A11: Structure-activity relationship (SAR) studies reveal that even subtle changes to the this compound scaffold can significantly impact biological activity, potency, and selectivity. For example, introducing a fluoropyridine moiety can balance basicity and potency in BACE1 inhibitors. []
Q12: What material properties make this compound derivatives attractive for organic electronics?
A12: this compound derivatives possess electron-transporting properties, making them suitable candidates for organic light-emitting diodes (OLEDs). They can exhibit high glass transition temperatures (Tg) and electron mobility (μe), crucial for OLED performance. []
Q13: How does the linkage position on the polymer backbone affect the performance of this compound-based photovoltaic materials?
A13: Studies on dibenzo[c,h][2,6]-naphthyridine-5,11-(6H,12H)-dione (DBND)-based polymers revealed that the linkage position (meta- vs. para-) significantly influences molecular packing and ultimately the photovoltaic performance. []
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